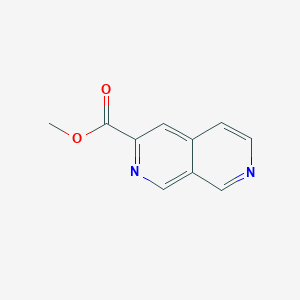

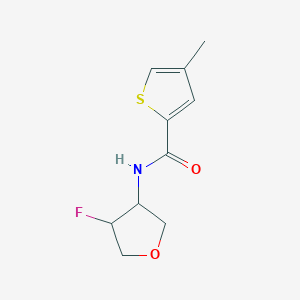

![molecular formula C15H10ClN3O2S3 B2467230 6-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862976-47-4](/img/structure/B2467230.png)

6-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine” belongs to the class of benzothiazole derivatives . Benzothiazoles are heterocyclic organic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including “this compound”, is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .科学的研究の応用

Synthesis and Chemical Transformations

- The synthesis of related benzo[d]thiazol derivatives involves various chemical reactions, including sulfonation, alkylation, and oxidation, to produce compounds with potential for further application in chemical synthesis and possibly pharmaceutical research. For instance, the synthesis of 4'-nitrophenyl-benzthiazol-6-yl sulfides and sulfones containing thiazolidinones highlights the versatility of benzo[d]thiazol scaffolds in chemical synthesis, possibly leading to the development of new materials or bioactive molecules (Kandeel, 1991).

Potential Biomedical Applications

- Derivatives of benzo[d]thiazol, similar to the compound , have been synthesized with potential anticancer activities. For example, benzimidazole–thiazole derivatives were synthesized and showed promising anticancer activity against HepG2 and PC12 cancerous cell lines, suggesting that modifications of the benzo[d]thiazol scaffold, like those in "6-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine," may lead to the development of new therapeutic agents (Nofal et al., 2014).

Antiviral and Anticonvulsant Properties

- The anticonvulsant activity of heterocyclic compounds containing a sulfonamide thiazole moiety has been investigated, leading to the discovery of compounds that offer protection against convulsions. This suggests that benzo[d]thiazol derivatives, through appropriate functionalization, could contribute to the development of new anticonvulsant drugs (Farag et al., 2012).

Environmental and Agricultural Applications

- The degradation of chlorimuron-ethyl, a herbicide, by Aspergillus niger indicates the environmental relevance of studying benzo[d]thiazol derivatives. Microbial degradation of such compounds can lead to the development of bioremediation strategies for the detoxification of herbicide-contaminated environments (Sharma, Banerjee, & Choudhury, 2012).

将来の方向性

The future directions for research on “6-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine” and other benzothiazole derivatives could include further exploration of their diverse biological activities, development of more efficient synthesis methods, and investigation of their safety and potential side effects .

作用機序

Target of Action

The primary targets of this compound are the cyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes are involved in the biosynthesis of prostaglandins, which play a key role in inflammation and pain .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted to prostaglandins and leukotrienes by the action of COX and 5-lipoxygenase pathways, respectively . By inhibiting COX enzymes, the compound disrupts this pathway, reducing the production of prostaglandins .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and low ulcerogenic and irritative action on the gastrointestinal mucosa .

Result of Action

The inhibition of COX enzymes by the compound leads to a decrease in prostaglandin production, resulting in significant anti-inflammatory and analgesic activities . Some of the synthesized compounds have been found to have low ulcerogenic and irritative action on the gastrointestinal mucosa, compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

特性

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-6-methylsulfonyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O2S3/c1-24(20,21)9-3-5-11-13(7-9)23-15(18-11)19-14-17-10-4-2-8(16)6-12(10)22-14/h2-7H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNYQNRRYFJXMDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)pyridine-3-carboxylic acid](/img/structure/B2467147.png)

![5-chloro-1-[(4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B2467148.png)

methanone](/img/structure/B2467152.png)

![9-(5-chloro-2,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2467154.png)

![N-[[4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2467155.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2467159.png)

![2-[1-[2-(2-Methoxyphenyl)acetyl]azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2467166.png)

![(4-{[(4-Fluorophenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B2467169.png)